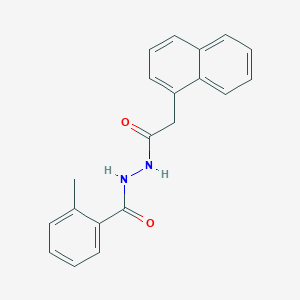

![molecular formula C12H11ClN2O B5847213 4-chloro-2-[(2-pyridinylamino)methyl]phenol](/img/structure/B5847213.png)

4-chloro-2-[(2-pyridinylamino)methyl]phenol

Vue d'ensemble

Description

4-chloro-2-[(2-pyridinylamino)methyl]phenol is a chemical compound that is commonly used in scientific research. It is also known as PCPA and is used as a tool to study the role of serotonin in various physiological and biochemical processes. PCPA is a selective inhibitor of tryptophan hydroxylase, which is an enzyme that converts tryptophan to 5-hydroxytryptophan, a precursor of serotonin.

Mécanisme D'action

PCPA is a selective inhibitor of tryptophan hydroxylase, which is an enzyme that converts tryptophan to 5-hydroxytryptophan, a precursor of serotonin. By inhibiting tryptophan hydroxylase, PCPA reduces the synthesis of serotonin in the brain and other tissues. This results in a decrease in the levels of serotonin in the body, which can lead to various physiological and biochemical effects.

Biochemical and Physiological Effects:

The depletion of serotonin by PCPA has been shown to have various effects on behavior, mood, and cognition. Studies have shown that PCPA administration leads to increased anxiety, decreased aggression, and impaired learning and memory. Additionally, PCPA has been shown to affect cardiovascular function, immune function, and gastrointestinal function. PCPA administration has been shown to decrease heart rate, increase blood pressure, and impair immune function. PCPA administration has also been shown to affect gastrointestinal motility and secretion.

Avantages Et Limitations Des Expériences En Laboratoire

PCPA is a widely used tool in scientific research due to its ability to selectively inhibit tryptophan hydroxylase and deplete serotonin levels. PCPA is also relatively easy to synthesize and can be easily scaled up for large-scale production. However, there are some limitations to the use of PCPA in lab experiments. PCPA administration can lead to non-specific effects, such as stress and inflammation, which can confound the results of experiments. Additionally, PCPA administration can lead to the depletion of other neurotransmitters, such as dopamine and norepinephrine, which can also affect behavior and physiology.

Orientations Futures

There are several future directions for the use of PCPA in scientific research. One area of interest is the role of serotonin in the regulation of pain perception. PCPA has been shown to affect pain perception, and further research is needed to elucidate the mechanisms underlying this effect. Another area of interest is the role of serotonin in the regulation of appetite and metabolism. PCPA has been shown to affect food intake and body weight, and further research is needed to understand the mechanisms underlying these effects. Additionally, PCPA can be used to investigate the role of serotonin in the regulation of circadian rhythms and sleep. Overall, PCPA is a valuable tool for studying the role of serotonin in various physiological and biochemical processes, and further research is needed to fully understand its effects.

Conclusion:

In conclusion, 4-chloro-2-[(2-pyridinylamino)methyl]phenol is a widely used tool in scientific research to investigate the role of serotonin in various physiological and biochemical processes. PCPA is synthesized by reacting 4-chloro-2-nitrophenol with 2-pyridinecarboxaldehyde in the presence of sodium borohydride. PCPA is a selective inhibitor of tryptophan hydroxylase, which is an enzyme that converts tryptophan to 5-hydroxytryptophan, a precursor of serotonin. By inhibiting tryptophan hydroxylase, PCPA reduces the synthesis of serotonin in the brain and other tissues. PCPA administration leads to various physiological and biochemical effects, including increased anxiety, decreased aggression, impaired learning and memory, decreased heart rate, increased blood pressure, impaired immune function, and altered gastrointestinal function. PCPA is a valuable tool for studying the role of serotonin in various physiological and biochemical processes, and further research is needed to fully understand its effects.

Méthodes De Synthèse

PCPA can be synthesized by reacting 4-chloro-2-nitrophenol with 2-pyridinecarboxaldehyde in the presence of sodium borohydride. The resulting compound is then treated with hydrochloric acid to obtain PCPA. The synthesis of PCPA is a straightforward process and can be easily scaled up for large-scale production.

Applications De Recherche Scientifique

PCPA is widely used in scientific research to investigate the role of serotonin in various physiological and biochemical processes. It is used as a tool to study the effects of serotonin depletion on behavior, mood, and cognition. PCPA is also used to investigate the role of serotonin in the regulation of sleep, appetite, and pain perception. Additionally, PCPA is used to study the effects of serotonin on cardiovascular function, immune function, and gastrointestinal function.

Propriétés

IUPAC Name |

4-chloro-2-[(pyridin-2-ylamino)methyl]phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O/c13-10-4-5-11(16)9(7-10)8-15-12-3-1-2-6-14-12/h1-7,16H,8H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAKIPYFXJZUDBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NCC2=C(C=CC(=C2)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601323891 | |

| Record name | 4-chloro-2-[(pyridin-2-ylamino)methyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601323891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

6.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47204495 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

362600-51-9 | |

| Record name | 4-chloro-2-[(pyridin-2-ylamino)methyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601323891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(benzyloxy)benzaldehyde [3-(2-chloro-6-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazone](/img/structure/B5847133.png)

![4-ethoxy-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5847149.png)

![methyl (4-{[(3-methylphenoxy)acetyl]amino}phenoxy)acetate](/img/structure/B5847154.png)

![2-(2-furyl)-7-(2-furylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5847175.png)

![ethyl 5-[(diethylamino)carbonyl]-2-[(methoxycarbonyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5847187.png)

![ethyl 3-[4-methyl-2-oxo-7-(2-oxopropoxy)-2H-chromen-3-yl]propanoate](/img/structure/B5847193.png)

![N-[2-(3-chlorophenyl)ethyl]-3-(2-thienyl)acrylamide](/img/structure/B5847195.png)

![1-{3-[(4-chlorophenyl)thio]propanoyl}azepane](/img/structure/B5847209.png)

![2-chloro-4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5847247.png)